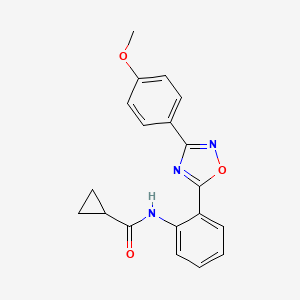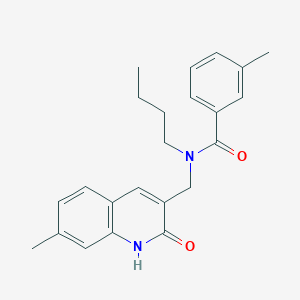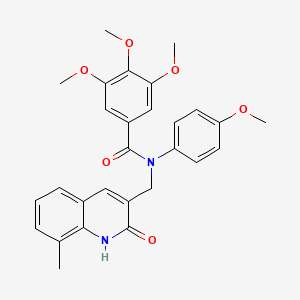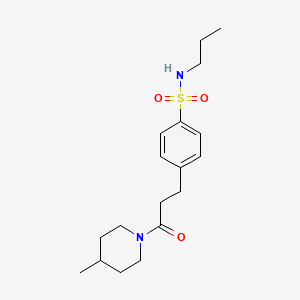
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as MS-275 or entinostat and is a potent histone deacetylase inhibitor. It has been found to have potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide involves the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the suppression of gene expression. Inhibition of these enzymes by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of histone deacetylase enzymes. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide in lab experiments is its potency as a histone deacetylase inhibitor. This makes it a useful tool for studying the role of histone deacetylase enzymes in gene regulation and cancer cell growth. Additionally, its anti-inflammatory effects may make it useful for studying the role of inflammation in disease.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, its specificity for histone deacetylase enzymes may limit its use in studying other aspects of gene regulation.
Orientations Futures
There are several future directions for research involving 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide. One direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly its specificity for histone deacetylase enzymes. Additionally, research could be conducted to identify potential side effects and toxicity issues associated with its use. Finally, further development of more potent and specific histone deacetylase inhibitors could be pursued.
Méthodes De Synthèse
The synthesis of 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide involves the reaction of 4-methylpiperidine-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with 3-bromo-3-oxopropionic acid methyl ester to form the intermediate, which is then reacted with sodium methoxide and benzenesulfonyl chloride to give the final product.
Applications De Recherche Scientifique
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-12-19-24(22,23)17-7-4-16(5-8-17)6-9-18(21)20-13-10-15(2)11-14-20/h4-5,7-8,15,19H,3,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJIDQSQNRNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



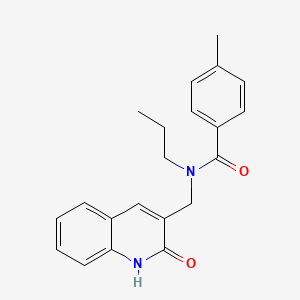

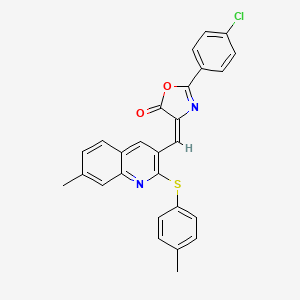
![2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
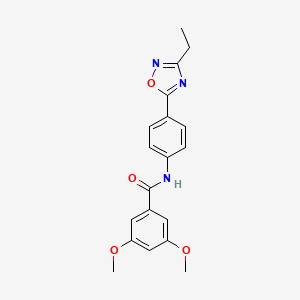
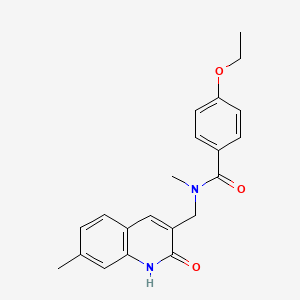
![N-(3,5-Dimethoxyphenyl)-2-(pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-ylthio)acetamide](/img/structure/B7698223.png)
